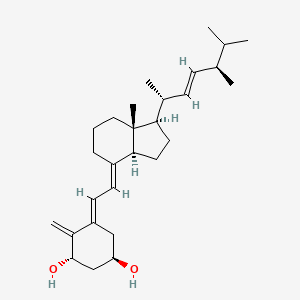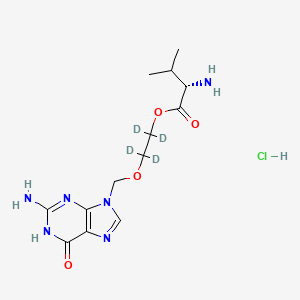
Metronidazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metronidazole-d3 is a deuterated form of metronidazole, a nitroimidazole antibiotic commonly used to treat anaerobic bacterial and protozoal infections. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass spectrometric profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metronidazole-d3 can be synthesized by the deuteration of metronidazole. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the reaction of metronidazole with deuterated water (D2O) under acidic or basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes typically use deuterated solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure complete deuteration while maintaining the structural integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is reduced to form various metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group under anaerobic conditions, which is crucial for its antimicrobial activity.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Metabolites such as hydroxylamine and nitroso derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Metronidazole-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Its deuterated form allows for precise tracking in metabolic studies using mass spectrometry.
Biological Research: Used to study the metabolism and mechanism of action of metronidazole in biological systems.
Medical Research: Helps in understanding the drug’s distribution, absorption, and excretion in the body.
Industrial Applications: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.
Wirkmechanismus
Metronidazole-d3 exerts its antimicrobial effects through the production of free radicals. Under anaerobic conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breakage and inhibition of nucleic acid synthesis, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: Used for similar infections but has a longer half-life.
Ornidazole: Known for its effectiveness against protozoal infections.
Uniqueness of Metronidazole-d3:
Deuterium Labeling: The presence of deuterium atoms makes this compound more stable and allows for detailed pharmacokinetic studies.
Mass Spectrometric Profile: The deuterated form provides a distinct mass spectrometric signature, aiding in precise detection and quantification in biological samples.
This compound stands out due to its enhanced stability and utility in research, making it a valuable tool in the study of antimicrobial agents and their mechanisms.
Eigenschaften
CAS-Nummer |
83413-09-6 |
|---|---|
Molekularformel |
C6H6N3O3D3 |
Molekulargewicht |
174.18 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
443-48-1 (unlabelled) |
Tag |
Metronidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














